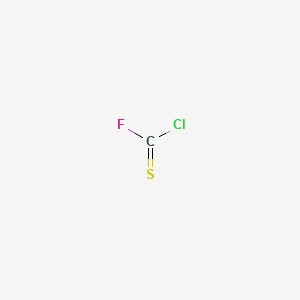
Carbonothioic chloride fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbonothioic chloride fluoride is a chemical compound with the molecular formula CClFS. It consists of one carbon atom, one sulfur atom, one chlorine atom, and one fluorine atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbonothioic chloride fluoride typically involves the reaction of carbon disulfide (CS2) with chlorine (Cl2) and fluorine (F2) gases under controlled conditions. The reaction is carried out in a sealed reactor at elevated temperatures to ensure complete conversion of the reactants to the desired product. The general reaction can be represented as follows:
CS2+Cl2+F2→CClFS+S2F2
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and the use of catalysts to enhance the reaction rate and yield. The process is carefully monitored to maintain optimal reaction conditions and ensure the purity of the final product .
化学反応の分析
Types of Reactions
Carbonothioic chloride fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbonyl fluoride (COF2) and sulfur dioxide (SO2).
Reduction: Reduction reactions can convert this compound to carbonothioic fluoride (CF2S).
Substitution: The chlorine and fluorine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and ozone (O3) under high-temperature conditions.
Reduction: Reducing agents such as hydrogen gas (H2) or metal hydrides (e.g., lithium aluminum hydride) are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like bromine (Br2) or iodine (I2).
Major Products Formed
Oxidation: Carbonyl fluoride (COF2) and sulfur dioxide (SO2).
Reduction: Carbonothioic fluoride (CF2S).
Substitution: Various halogenated derivatives depending on the substituent used
科学的研究の応用
Carbonothioic chloride fluoride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Investigated for its potential use in biochemical assays and as a labeling agent.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
作用機序
The mechanism of action of carbonothioic chloride fluoride involves its ability to interact with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is primarily due to the presence of highly electronegative fluorine and chlorine atoms, which enhance the compound’s electrophilic nature .
類似化合物との比較
Similar Compounds
Carbonothioic fluoride (CF2S): Similar in structure but lacks the chlorine atom.
Carbonothioic chloride (CClS): Similar in structure but lacks the fluorine atom.
Carbonyl fluoride (COF2): Contains a carbonyl group instead of a thiocarbonyl group.
Uniqueness
Carbonothioic chloride fluoride is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with other similar compounds .
特性
CAS番号 |
1495-18-7 |
|---|---|
分子式 |
CClFS |
分子量 |
98.53 g/mol |
IUPAC名 |
chloromethanethioyl fluoride |
InChI |
InChI=1S/CClFS/c2-1(3)4 |
InChIキー |
FBFTTXYJHNXDDZ-UHFFFAOYSA-N |
正規SMILES |
C(=S)(F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Amino(phenyl)methyl]aniline](/img/structure/B14762092.png)
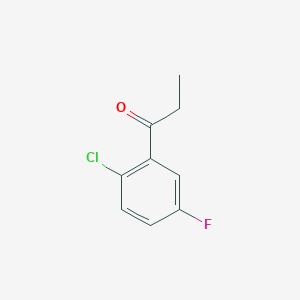

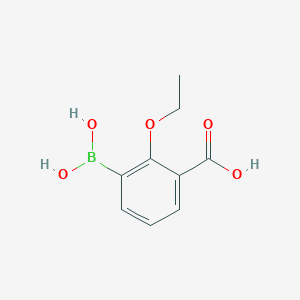

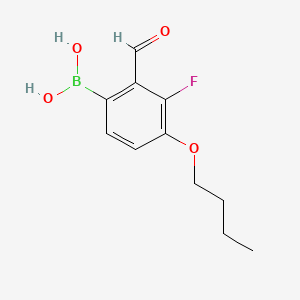
![7H-Benzo[e][1]benzothieno[3,2-b]indole](/img/structure/B14762148.png)
![3,3-Dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]pentanoic acid](/img/structure/B14762155.png)

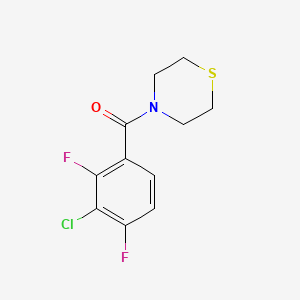
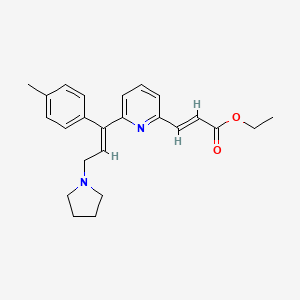

![3-[6-(Acetyloxymethyl)-3,5-dihydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,4-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B14762183.png)
![1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide,(2S)-2-hydroxybutanedioic acid](/img/structure/B14762186.png)
